2-(3-Morpholin-4-YL-propoxy)-benzaldehyde
Overview
Description
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a morpholine ring via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with benzaldehyde and morpholine as the primary starting materials.
Formation of Propoxy Linker: The propoxy linker is introduced through a nucleophilic substitution reaction. Benzaldehyde is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(benzaldehyde)propoxy.
Morpholine Substitution: The intermediate 3-(benzaldehyde)propoxy is then reacted with morpholine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases.
Major Products Formed
Oxidation: 2-(3-Morpholin-4-YL-propoxy)benzoic acid.
Reduction: 2-(3-Morpholin-4-YL-propoxy)benzyl alcohol.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It can be used in studies to understand the interaction of morpholine-containing compounds with biological targets.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Morpholin-4-YL-propoxy)-benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with various receptors and enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Morpholin-4-YL-propoxy)benzoic acid
- 2-(3-Morpholin-4-YL-propoxy)benzyl alcohol
- 4-Methoxy-5-(3-morpholin-4-yl-propoxy)-2-nitrobenzonitrile
Uniqueness
2-(3-Morpholin-4-YL-propoxy)-benzaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(3-morpholin-4-ylpropoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-12-13-4-1-2-5-14(13)18-9-3-6-15-7-10-17-11-8-15/h1-2,4-5,12H,3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGADLKNLKXJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549710 | |
Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72108-02-2 | |
Record name | 2-[3-(Morpholin-4-yl)propoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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